BenchChemオンラインストアへようこそ!

2-benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide

NAMPT inhibition NAD+ salvage pathway cancer metabolism

Choose this compound for its unique dual NAMPT/HDAC1 profile—nanomolar HDAC1 inhibition (IC50=33 nM) with weak NAMPT binding (>2000 nM)—making it the ideal negative control for NAMPT SAR studies and a benchmark for non-hydroxamate HDAC inhibitor design. Its 2-benzamido-thiazole scaffold enables systematic scaffold-hopping studies unavailable with single-target probes. Available from authenticated, non-excluded suppliers with full analytical certification.

Molecular Formula C18H14N4O3S
Molecular Weight 366.4
CAS No. 954621-20-6
Cat. No. B2416167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide
CAS954621-20-6
Molecular FormulaC18H14N4O3S
Molecular Weight366.4
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NC3=CC=CC=C3C(=O)N
InChIInChI=1S/C18H14N4O3S/c19-15(23)12-8-4-5-9-13(12)20-17(25)14-10-26-18(21-14)22-16(24)11-6-2-1-3-7-11/h1-10H,(H2,19,23)(H,20,25)(H,21,22,24)
InChIKeyJDRGTSBLOWENTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide (CAS 954621-20-6): Chemical Identity, Physicochemical Baseline, and Core Pharmacological Profile for Procurement Decision-Makers


2-Benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide (CAS 954621-20-6) is a synthetic small molecule belonging to the thiazole-4-carboxamide class, with the molecular formula C18H14N4O3S and a molecular weight of 366.4 g/mol [1]. Its structure features a central 1,3-thiazole ring substituted at the 2-position with a benzamido group and at the 4-position with a carboxamide linked to a 2-carbamoylphenyl moiety. This compound has been investigated as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway implicated in cancer metabolism, with reported biochemical activity also against histone deacetylase 1 (HDAC1) [2][3]. Its dual benzamide/thiazole architecture distinguishes it from simpler thiazole carboxamide analogs and positions it within a patent landscape covering NAMPT-targeted anticancer agents [2].

Why Generic Substitution of Thiazole-4-Carboxamide Analogs Fails: Structural Determinants of Target Engagement for 2-Benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide


Thiazole-4-carboxamide derivatives cannot be treated as interchangeable reagents despite sharing a common core scaffold. The 2-benzamido substituent on the thiazole ring of this compound dictates its conformation and hydrogen-bonding network, directly influencing binding to the NAMPT active site, while the 2-carbamoylphenyl group at the 4-carboxamide terminus modulates selectivity across the HDAC family [1]. Even compounds with an identical molecular formula (C18H14N4O3S) but different scaffold connectivity—such as the quinazoline-based IKK2 inhibitor SPC-839—exhibit entirely divergent target profiles, underscoring that pharmacophoric arrangement, not merely elemental composition, governs biological utility . Substituting a close analog lacking the benzamido moiety or bearing an alternative aryl-carboxamide tail risks loss of NAMPT inhibitory activity or introduction of off-target liabilities that compromise experimental reproducibility in NAD+ depletion studies [1][2].

Quantitative Differentiation Evidence for 2-Benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide: Comparative Biochemical Profiling Against Structural Analogs and In-Class Candidates


NAMPT Biochemical Inhibition: IC50 Comparison Between the Target Compound and the Reference Inhibitor FK866

In a fluorescence-based biochemical assay measuring inhibition of human recombinant NAMPT using nicotinamide (NAM) as substrate, 2-benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide exhibited an IC50 greater than 2000 nM, indicating weak binding to the NAMPT active site [1]. By contrast, the prototypical NAMPT inhibitor FK866 (APO866) achieves an IC50 of approximately 1–3 nM in equivalent enzymatic assays, representing a potency difference of over 600-fold [2]. This quantitative gap demonstrates that the target compound occupies a distinct efficacy tier within the NAMPT inhibitor landscape—suitable as a chemical probe for structure-activity relationship (SAR) exploration rather than as a high-potency tool compound for NAD+ depletion studies.

NAMPT inhibition NAD+ salvage pathway cancer metabolism

HDAC1 Inhibition: Target Compound Versus Broad-Spectrum HDAC Inhibitor Vorinostat (SAHA)

Against human recombinant HDAC1 (residues 1–482) expressed in Baculovirus, the target compound displays an IC50 of 33 nM using Ac-Leu-Gly-Lys(Ac)-AMC as the fluorogenic substrate [1]. The clinically approved pan-HDAC inhibitor vorinostat (SAHA) inhibits HDAC1 with an IC50 of approximately 10–50 nM across similar biochemical formats [2]. The target compound thus operates within the potency range of a known therapeutic HDAC inhibitor, but its selectivity profile—particularly the combination of modest HDAC1 inhibition with weak NAMPT activity—may offer a polypharmacology signature distinct from either single-target HDAC or NAMPT agents.

HDAC1 inhibition epigenetics histone deacetylase

Scaffold Divergence: Target Compound Versus Isomeric C18H14N4O3S IKK2 Inhibitor SPC-839

Despite sharing the identical molecular formula C18H14N4O3S, the target compound (thiazole-4-carboxamide scaffold) and SPC-839 (quinazoline-pyrrole-dione scaffold, CAS 219773-55-4) exhibit fundamentally different target engagement profiles [1]. SPC-839 is a potent IKK2 inhibitor (IC50 = 60 nM; Ki = 20 nM) with oral activity against AP-1 and NF-κB transcriptional activation . The target compound, in contrast, shows no reported IKK2 activity but instead inhibits HDAC1 (IC50 = 33 nM) and weakly binds NAMPT [1]. This orthogonal pharmacology—arising solely from atomic connectivity rather than elemental composition—demonstrates that scaffold architecture is the primary driver of biological function.

scaffold comparison IKK2 inhibition structural isomer

NAMPT Inhibitor Patent Context: Positioning Within the AbbVie Thiazolecarboxamide Series

Patent JP2015516437A (AbbVie Inc.) broadly claims thiazolecarboxamide derivatives as NAMPT inhibitors, including compounds bearing benzamido and carbamoylphenyl substituents [1]. Within this patent family, optimized leads such as compound 17 achieve NAMPT biochemical IC50 values as low as 3 nM and antiproliferative IC50 of 70 nM in A2780 ovarian cancer cells, with demonstrable in vivo efficacy in mouse xenograft models [2]. The target compound, with its NAMPT IC50 >2000 nM, represents an early-generation or peripheral member of this chemical series—useful as a synthetic intermediate or negative control for SAR campaigns, but not as a pharmacologically optimized lead.

NAMPT patent landscape thiazolecarboxamide series structure-activity relationship

CK1δ/ε Inhibitor Scaffold Comparison: Thiazole-Benzimidazole Versus Thiazole-Carbamoylphenyl

Close structural analogs in the 2-benzamido-thiazole-4-carboxamide series bearing a benzimidazole substituent at the 4-carboxamide position (e.g., compounds 5 and 6 from Bischof et al., 2012) exhibit potent CK1δ inhibition with IC50 values of 40 nM and 42 nM, respectively, and high selectivity over CK1ε [1]. The 2-carbamoylphenyl substituent present in the target compound replaces the benzimidazole hydrogen-bond donor/acceptor system with a primary carboxamide, altering the pharmacophoric geometry. While no published CK1δ/ε data exist for the target compound, this structural divergence predicts a shift away from CK1 kinase engagement toward the observed HDAC1 and NAMPT activities [2], illustrating how subtle modifications at the 4-carboxamide terminus reorient the compound's polypharmacology landscape.

CK1δ/ε kinase inhibition Wnt signaling structural analog comparison

Optimal Research and Procurement Application Scenarios for 2-Benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide Based on Quantitative Evidence


NAMPT Inhibitor Structure-Activity Relationship (SAR) Campaigns Requiring a Low-Potency Reference Compound

With a NAMPT IC50 exceeding 2000 nM, this compound is ideally suited as a negative control or potency floor reference in SAR studies [1]. When optimizing thiazolecarboxamide leads toward the low-nanomolar potency of AbbVie compound 17 (NAMPT IC50 = 3 nM), researchers can use this compound to calibrate assay windows, validate that observed potency improvements are structurally driven, and establish the dynamic range of their screening platform [1][2].

HDAC1 Selectivity Profiling Panels for Epigenetic Probe Development

The compound's HDAC1 IC50 of 33 nM places it within the potency range of clinical HDAC inhibitors such as vorinostat, but its distinct thiazole scaffold offers a departure from the hydroxamate-based pharmacophore common to most HDAC inhibitors [1]. It can be included in isoform selectivity panels alongside HDAC1–11 recombinant enzymes to define selectivity fingerprints and guide the design of non-hydroxamate HDAC inhibitors with reduced off-target class I/IIb liabilities [1].

Polypharmacology Profiling in NAD+ Metabolism and Epigenetic Crosstalk Studies

The unique dual activity profile—nanomolar HDAC1 inhibition combined with weak NAMPT binding—makes this compound a valuable tool for investigating the intersection of NAD+ metabolism and histone acetylation in cancer cells [1]. Unlike single-target NAMPT inhibitors (e.g., FK866) or pure HDAC inhibitors (e.g., vorinostat), this compound can be used to interrogate whether simultaneous, moderate engagement of both pathways produces synergistic effects on gene expression or metabolic stress that are not achievable with either agent alone [1][2].

Scaffold-Hopping Medicinal Chemistry Programs Exploring Thiazole-Carboxamide Chemical Space

The demonstrated target-switching phenomenon between this compound (HDAC1/NAMPT profile) and its benzimidazole analog (CK1δ IC50 = 40 nM) illustrates the exquisite sensitivity of biological activity to the 4-carboxamide substituent [1][2]. Procurement of both analogs enables systematic scaffold-hopping studies where the 4-carboxamide aryl group is varied while holding the 2-benzamido-thiazole core constant, facilitating the discovery of novel chemotypes for kinase, epigenetic, or metabolic targets.

Quote Request

Request a Quote for 2-benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.